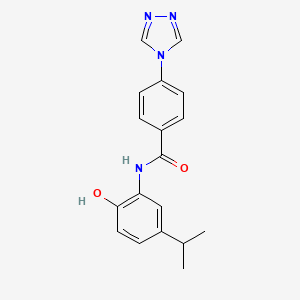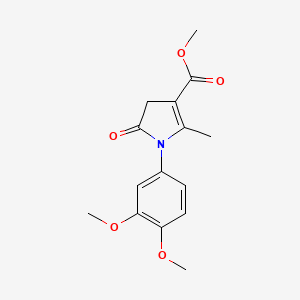![molecular formula C15H11N5S B5407105 5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PIMBA, and it has been extensively studied for its unique properties and potential uses.
作用机制
The mechanism of action of PIMBA is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. PIMBA has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs. Additionally, PIMBA has been shown to interact with certain receptors, which could be useful in the development of new diagnostic tools.
Biochemical and Physiological Effects
PIMBA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PIMBA can inhibit the growth of cancer cells and induce apoptosis. Additionally, PIMBA has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. In vivo studies have shown that PIMBA can reduce blood glucose levels in diabetic mice, suggesting its potential use as a therapeutic agent for diabetes.
实验室实验的优点和局限性
PIMBA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. Additionally, PIMBA has unique properties that make it useful for various applications. However, there are also limitations to using PIMBA in lab experiments, including its potential toxicity and limited solubility in certain solvents.
未来方向
There are several future directions for the study of PIMBA. One potential direction is the development of new drugs based on the structure of PIMBA. Additionally, PIMBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of PIMBA and its potential applications in various fields.
Conclusion
In conclusion, 5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole is a chemical compound with unique properties and potential applications in various fields. Its synthesis method has been optimized to produce high yields with excellent purity. PIMBA has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and diabetes. Further studies are needed to fully understand the mechanism of action of PIMBA and its potential applications in various fields.
合成方法
The synthesis of PIMBA involves the reaction of 3-aminopyridine, benzothiadiazole, and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This method has been optimized to produce high yields of PIMBA with excellent purity.
科学研究应用
PIMBA has been studied extensively for its potential applications in various fields such as materials science, medicinal chemistry, and biochemistry. In materials science, PIMBA has been used as a building block for the synthesis of conjugated polymers with unique optical and electronic properties. In medicinal chemistry, PIMBA has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and diabetes.
属性
IUPAC Name |
5-[(2-pyridin-3-ylimidazol-1-yl)methyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c1-2-12(9-16-5-1)15-17-6-7-20(15)10-11-3-4-13-14(8-11)19-21-18-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJXZKQDGDUJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~,N~2~,N~4~-trimethyl-N~4~-[(5-propyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5407024.png)
![6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5407026.png)

![2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5407035.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5407049.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407057.png)
![5-[(hexylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5407065.png)
![1-[(3-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5407069.png)

![2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5407096.png)
![6-[(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B5407097.png)
![N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5407100.png)
![ethyl 2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
